molecular formula C6H5BrFNO B2762839 4-Amino-2-bromo-5-fluorophenol CAS No. 111856-96-3

4-Amino-2-bromo-5-fluorophenol

Cat. No.: B2762839
CAS No.: 111856-96-3
M. Wt: 206.014
InChI Key: BKAQTRFGKPSDDG-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-fluorophenol is a chemical compound with the molecular formula C6H5BrFNO . It is a solid substance at room temperature . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The linear formula of this compound is C6H5BrFNO . The compound has a molecular weight of 206.01 . The InChI code for the compound is 1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 103-107°C and a boiling point of 288.7±40.0°C at 760 mmHg . The compound has a flash point of 128.4 .

Scientific Research Applications

Synthesis of Radiopharmaceuticals

4-Amino-2-bromo-5-fluorophenol serves as a precursor in the synthesis of radiopharmaceuticals, particularly in the production of no-carrier-added (n.c.a.) [18F]fluorophenol. This compound is a versatile synthon for constructing more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety, showcasing its utility in nuclear medicine for diagnostics and therapeutic purposes (Ross, Ermert, & Coenen, 2011).

Chromogenic Reagents in Analytical Chemistry

Derivatives of this compound are studied as chromogenic reagents for their ability to form complexes with metals, providing a basis for analytical methods in detecting metal ions. These reagents help elucidate the nature of metal complex spectra, offering insights into the development of sensitive and selective analytical procedures for metal ion detection (Johnson & Florence, 1975).

Intracellular pH Measurement

Fluorinated derivatives of this compound are employed for measuring intracellular pH, demonstrating their significance in biological and medical research. These pH-sensitive probes are designed to exhibit negligible affinity for physiological levels of other ions, making them ideal for accurate and non-invasive monitoring of cellular processes (Rhee, Levy, & London, 1995).

Investigation of Intermolecular Interactions

Research involving this compound derivatives also extends to the study of intermolecular interactions, such as lp⋯π interactions in derivatives of 1,2,4-triazoles. These studies are crucial for understanding the structural and energetic aspects of chemical and biological systems, aiding in the development of new materials and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Genetically Encoded Fluorescent Amino Acids

This compound derivatives have found applications in the field of biochemistry and cell biology as building blocks for the synthesis of genetically encoded fluorescent amino acids. These fluorescent markers are instrumental in studying protein structure, dynamics, and interactions in living cells, enhancing our understanding of biological processes at the molecular level (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

4-amino-2-bromo-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAQTRFGKPSDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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